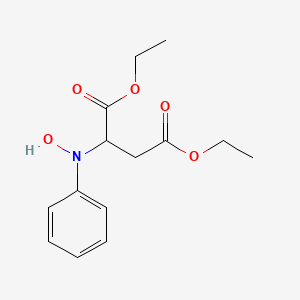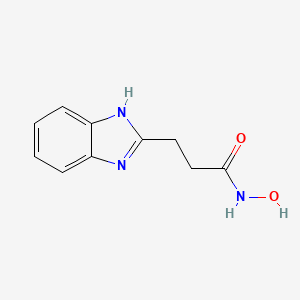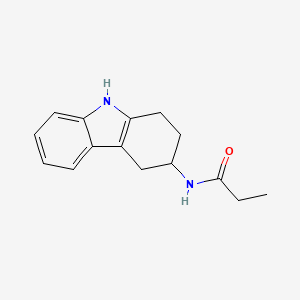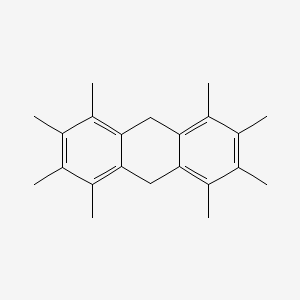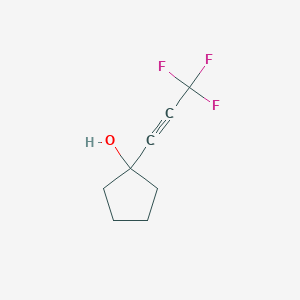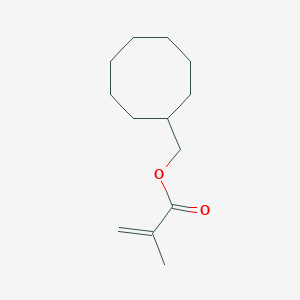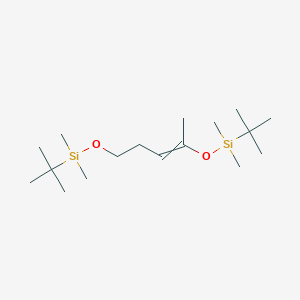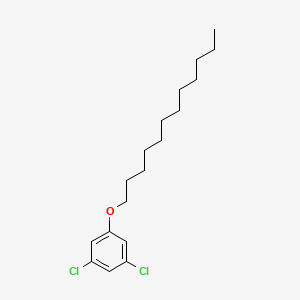stannane CAS No. 144691-45-2](/img/structure/B12550768.png)
[(But-3-en-1-yl)sulfanyl](triethyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-3-en-1-yl)sulfanylstannane is an organotin compound that features a butenyl group attached to a sulfur atom, which is further bonded to a triethylstannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science. The unique structure of (But-3-en-1-yl)sulfanylstannane makes it a valuable compound for various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-en-1-yl)sulfanylstannane typically involves the reaction of but-3-en-1-yl thiol with triethylstannyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
But-3-en-1-yl thiol+Triethylstannyl chloride→(But-3-en-1-yl)sulfanylstannane+Hydrochloric acid
The reaction is usually performed in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of (But-3-en-1-yl)sulfanylstannane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(But-3-en-1-yl)sulfanylstannane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol and stannane.
Substitution: The butenyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: But-3-en-1-yl thiol and triethylstannane.
Substitution: Various substituted butenyl derivatives.
Applications De Recherche Scientifique
(But-3-en-1-yl)sulfanylstannane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (But-3-en-1-yl)sulfanylstannane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal centers, making it useful in catalysis. The stannyl group can participate in organometallic reactions, facilitating the formation of carbon-tin bonds. These interactions are crucial for its applications in synthesis and catalysis.
Comparaison Avec Des Composés Similaires
(But-3-en-1-yl)sulfanylstannane can be compared with other organotin compounds such as:
(But-3-en-1-yl)sulfanylstannane: Similar structure but with methyl groups instead of ethyl groups.
(But-3-en-1-yl)sulfanylstannane: Contains phenyl groups instead of ethyl groups, leading to different reactivity and applications.
(But-3-en-1-yl)sulfanylstannane: Contains butyl groups, which can affect its solubility and reactivity.
The uniqueness of (But-3-en-1-yl)sulfanylstannane lies in its balance of reactivity and stability, making it suitable for a wide range of applications.
Propriétés
Numéro CAS |
144691-45-2 |
|---|---|
Formule moléculaire |
C10H22SSn |
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
but-3-enylsulfanyl(triethyl)stannane |
InChI |
InChI=1S/C4H8S.3C2H5.Sn/c1-2-3-4-5;3*1-2;/h2,5H,1,3-4H2;3*1H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
PLMIWBVKTCGVAJ-UHFFFAOYSA-M |
SMILES canonique |
CC[Sn](CC)(CC)SCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
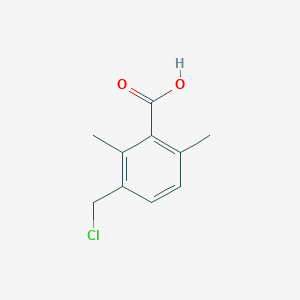
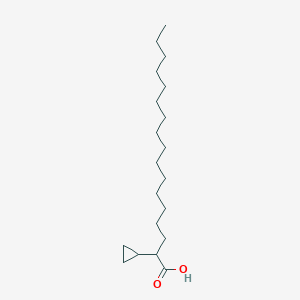
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
